5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride, commonly referred to as RS-100329 hydrochloride, is a synthetic compound characterized by its selective antagonism of the alpha-1 adrenergic receptor, particularly the alpha-1A subtype. This compound has a molecular formula of C20H25F3N4O3 and a molecular weight of approximately 426.4 g/mol. It appears as a solid powder and is soluble in dimethyl sulfoxide, with a purity typically exceeding 98%.
The compound's structure features a pyrimidine core substituted with various functional groups, including a piperazine moiety and a trifluoroethoxy phenyl group. These structural components contribute to its biological activity and pharmacological properties.
The major products from these reactions depend on the specific reagents and conditions employed during the reaction.
RS-100329 hydrochloride exhibits significant biological activity as an alpha-1A adrenergic receptor antagonist. Its high affinity for this receptor subtype (pK_i = 9.6) allows it to effectively inhibit smooth muscle contractions in tissues such as the bladder neck and urethra. This action makes it particularly relevant in studies related to benign prostatic hyperplasia and other conditions involving urinary tract function.
Additionally, the compound's interaction with alpha-1 adrenergic receptors influences various biochemical pathways, potentially affecting gene expression and cellular metabolism.
The synthesis of RS-100329 hydrochloride involves several key steps:
Industrial production methods may vary but generally follow similar synthetic routes optimized for yield and purity.
RS-100329 hydrochloride is primarily utilized in pharmacological research related to urinary tract disorders. Its selective antagonism of alpha-1A adrenergic receptors positions it as a potential therapeutic agent for conditions such as benign prostatic hyperplasia. Additionally, its unique chemical structure makes it a valuable tool for studying receptor interactions and signaling pathways in various biological contexts.
Interaction studies involving RS-100329 hydrochloride focus on its binding affinity and selectivity towards alpha-1 adrenergic receptor subtypes. These studies reveal its potential effects on smooth muscle contraction and other physiological responses mediated by these receptors. The compound's unique structural features contribute to its specificity and efficacy in modulating receptor activity.
Several compounds share structural similarities with RS-100329 hydrochloride, particularly those that also act as alpha-1 adrenergic receptor antagonists. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
4-[2-(2,2,2-trifluoroethoxy)phenyl]-piperazine | Similar piperazine structure | Less selective for alpha-1A receptors |
5-fluoro-3-[3-[4-(2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione | Fluorinated variant | Altered pharmacokinetic properties |
5-methyl-3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione | Contains additional fluorine | Enhanced receptor binding affinity |
These compounds illustrate variations in selectivity and pharmacological profiles compared to RS-100329 hydrochloride. The unique combination of functional groups in RS-100329 contributes to its distinct biological activity and therapeutic potential .